Benzenamine, 2,3,4,5,6-pentafluoro-N-methyl-
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Overview
Description
Benzenamine, 2,3,4,5,6-pentafluoro-N-methyl-, also known as pentafluoroaniline, is a fluorinated aromatic amine with the molecular formula C6H2F5N. This compound is characterized by the presence of five fluorine atoms attached to the benzene ring and a methyl group attached to the nitrogen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzenamine, 2,3,4,5,6-pentafluoro-N-methyl- typically involves the fluorination of aniline derivatives. One common method is the direct fluorination of aniline using elemental fluorine or fluorinating agents such as cobalt trifluoride (CoF3) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent over-fluorination .
Industrial Production Methods
Industrial production of benzenamine, 2,3,4,5,6-pentafluoro-N-methyl- often employs continuous flow reactors to ensure precise control over reaction conditions and to maximize yield. The use of catalysts and optimized reaction parameters, such as temperature and pressure, is crucial in achieving high purity and efficiency in large-scale production .
Chemical Reactions Analysis
Types of Reactions
Benzenamine, 2,3,4,5,6-pentafluoro-N-methyl- undergoes various chemical reactions, including:
Nucleophilic Substitution: The presence of electron-withdrawing fluorine atoms makes the compound susceptible to nucleophilic substitution reactions, particularly at the ortho and para positions relative to the amino group.
Oxidation: The compound can be oxidized to form corresponding nitro or nitroso derivatives using oxidizing agents like potassium permanganate (KMnO4) or nitric acid (HNO3).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).
Major Products
Nucleophilic Substitution: Substituted anilines with various functional groups.
Oxidation: Nitrobenzenes or nitrosobenzenes.
Reduction: Primary or secondary amines.
Scientific Research Applications
Benzenamine, 2,3,4,5,6-pentafluoro-N-methyl- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Employed in the development of fluorinated pharmaceuticals and agrochemicals due to its unique properties.
Medicine: Investigated for its potential use in drug discovery and development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: Utilized in the production of specialty polymers, coatings, and electronic materials.
Mechanism of Action
The mechanism of action of benzenamine, 2,3,4,5,6-pentafluoro-N-methyl- involves its interaction with various molecular targets and pathways. The electron-withdrawing fluorine atoms enhance the compound’s reactivity and binding affinity to specific enzymes and receptors. This interaction can lead to changes in enzyme activity, receptor modulation, and alterations in cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Aniline: The parent compound without fluorine substitution.
Pentafluoroaniline: Similar structure but without the N-methyl group.
Trifluoroaniline: Contains three fluorine atoms instead of five.
Uniqueness
Benzenamine, 2,3,4,5,6-pentafluoro-N-methyl- is unique due to the presence of five fluorine atoms and a methyl group, which significantly enhance its chemical stability, reactivity, and biological activity compared to its non-fluorinated and partially fluorinated counterparts .
Properties
CAS No. |
1201-02-1 |
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Molecular Formula |
C7H4F5N |
Molecular Weight |
197.10 g/mol |
IUPAC Name |
2,3,4,5,6-pentafluoro-N-methylaniline |
InChI |
InChI=1S/C7H4F5N/c1-13-7-5(11)3(9)2(8)4(10)6(7)12/h13H,1H3 |
InChI Key |
ZWWAUEAPYBCUMT-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=C(C(=C(C(=C1F)F)F)F)F |
Origin of Product |
United States |
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